N'1,N'4-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide
Overview
Description
N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide is a complex organic compound with a unique structure that includes multiple cyclohexane rings and carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide typically involves the reaction of cyclohexanecarbonyl chloride with 1,4-cyclohexanedicarbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted carbohydrazides.
Scientific Research Applications
N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~4~-bis(4-chlorobenzylidene)terephthalohydrazide: Similar in structure but contains aromatic rings instead of cyclohexane rings.
N’~1~,N’~4~-bis(2-phenylethyl)cyclohexanediamine: Contains phenylethyl groups instead of cyclohexylcarbonyl groups.
Uniqueness
N’~1~,N’~4~-bis(cyclohexylcarbonyl)-1,4-cyclohexanedicarbohydrazide is unique due to its multiple cyclohexane rings and carbohydrazide groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-N',4-N'-bis(cyclohexanecarbonyl)cyclohexane-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O4/c27-19(15-7-3-1-4-8-15)23-25-21(29)17-11-13-18(14-12-17)22(30)26-24-20(28)16-9-5-2-6-10-16/h15-18H,1-14H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLBMSCURRNECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CCC(CC2)C(=O)NNC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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